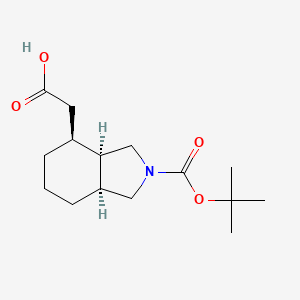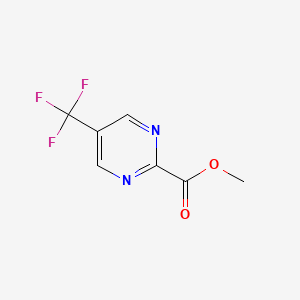![molecular formula C37H28N8 B6591035 Tetrakis[4-(1-imidazolyl)phenyl]methane CAS No. 1258859-29-8](/img/structure/B6591035.png)
Tetrakis[4-(1-imidazolyl)phenyl]methane
Vue d'ensemble
Description
Tetrakis[4-(1-imidazolyl)phenyl]methane:
Mécanisme D'action
Mode of Action
It is known that the compound contains imidazole rings, which are often involved in hydrogen bonding and π-π stacking interactions with biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane’s action are currently unknown . Given the complexity of the molecule, it is likely that its effects are multifaceted and depend on the specific biological context.
Action Environment
The action, efficacy, and stability of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane may be influenced by various environmental factors . For instance, the compound’s solubility in different solvents could affect its distribution and availability in biological systems . Additionally, the compound should be handled with appropriate safety measures due to potential hazards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis[4-(1-imidazolyl)phenyl]methane can be synthesized through organic chemical reactions involving imidazolyl and methane-based compounds. The specific synthetic route typically involves the reaction of 4-(1-imidazolyl)phenyl derivatives with a central methane core under controlled conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These include the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis[4-(1-imidazolyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The imidazolyl groups can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Tetrakis[4-(1-imidazolyl)phenyl]methane is used as a building block in the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and as a ligand in biochemical assays .
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability .
Comparaison Avec Des Composés Similaires
- Tetrakis[4-(1H-imidazol-1-yl)phenyl]methane
- 1,1’,1’‘,1’‘’-(Methanetetrayltetra-4,1-phenylene)tetrakis[1H-imidazole]
- Tetra(4-imidazole-phenyl)methane
Uniqueness: Tetrakis[4-(1-imidazolyl)phenyl]methane is unique due to its specific arrangement of imidazolyl groups around a central methane core. This structure imparts distinct chemical and physical properties, making it particularly useful in the synthesis of metal-organic frameworks and porous organic polymers .
Propriétés
IUPAC Name |
1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N8/c1-9-33(42-21-17-38-25-42)10-2-29(1)37(30-3-11-34(12-4-30)43-22-18-39-26-43,31-5-13-35(14-6-31)44-23-19-40-27-44)32-7-15-36(16-8-32)45-24-20-41-28-45/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBEIJETNEJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)(C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)








